molecular formula C10H18O B12374167 d5-Linalool

d5-Linalool

Cat. No.: B12374167
M. Wt: 159.28 g/mol
InChI Key: CDOSHBSSFJOMGT-JVWKMBIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linalool-d5 is a deuterated form of linalool, a naturally occurring monoterpene alcohol found in many essential oils, including lavender, basil, and coriander. The deuterium atoms in linalool-d5 replace the hydrogen atoms, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound retains the characteristic floral and spicy aroma of linalool, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Linalool-d5 can be synthesized through several methods, including the deuteration of linalool. One common approach involves the catalytic hydrogenation of linalool in the presence of deuterium gas. The reaction typically occurs under mild conditions, with a palladium or platinum catalyst facilitating the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of linalool-d5 often involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for scientific research. The use of advanced catalytic systems and controlled reaction environments helps achieve consistent and reproducible results.

Chemical Reactions Analysis

Types of Reactions

Linalool-d5 undergoes various chemical reactions, including:

    Oxidation: Linalool-d5 can be oxidized to form linalool oxide and other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form dihydrolinalool-d5, a saturated alcohol. This reaction typically uses reducing agents such as lithium aluminum hydride.

    Substitution: Linalool-d5 can participate in substitution reactions, where functional groups are replaced by other groups. For example, esterification with acetic acid produces linalyl acetate-d5.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Acetic acid, sulfuric acid, and other reagents under reflux conditions.

Major Products Formed

    Oxidation: Linalool oxide-d5, acetone-d5, and other oxygenated derivatives.

    Reduction: Dihydrolinalool-d5.

    Substitution: Linalyl acetate-d5 and other esterified products.

Scientific Research Applications

Linalool-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic effects, including anxiolytic and sedative properties.

    Industry: Utilized in the fragrance and flavor industry for its aromatic properties and stability.

Mechanism of Action

The mechanism of action of linalool-d5 involves its interaction with various molecular targets and pathways. In biological systems, linalool-d5 can modulate the activity of neurotransmitters, such as gamma-aminobutyric acid (GABA), leading to its anxiolytic and sedative effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit the growth of bacteria and fungi.

Comparison with Similar Compounds

Linalool-d5 can be compared with other similar compounds, such as:

    Linalool: The non-deuterated form, widely used in fragrances and flavors.

    Linalyl acetate: An ester of linalool, known for its pleasant aroma and used in perfumes.

    Dihydrolinalool: A reduced form of linalool, with a more stable structure.

    Linalool oxide: An oxidized derivative, with different olfactory properties.

Linalool-d5 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This isotopic labeling allows for detailed studies of molecular interactions and dynamics, providing insights that are not possible with non-deuterated compounds.

Properties

Molecular Formula

C10H18O

Molecular Weight

159.28 g/mol

IUPAC Name

4,4-dideuterio-7-methyl-3-(trideuteriomethyl)octa-1,6-dien-3-ol

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i4D3,8D2

InChI Key

CDOSHBSSFJOMGT-JVWKMBIZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C=C)(C([2H])([2H])CC=C(C)C)O

Canonical SMILES

CC(=CCCC(C)(C=C)O)C

Origin of Product

United States

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